N-(2-Bromophenyl)-2-(4-(3-phenylprop-2-enyl)piperazinyl)ethanamide

Lipophilicity CNS drug design ADME prediction

This compound combines an (E)-cinnamyl fragment, piperazine-ethanamide linker, and ortho-bromophenyl terminus to form a unique pharmacophore unavailable from 1-cinnamylpiperazine or para-substituted analogues. With TPSA (35.6 Ų) and logP (3.8) in the CNS-sweet spot, plus potential type-II halogen bonding at kinase hinges, it is a ready-made chemical probe. Sourced as a 10 mg pre-weighed unit from Sigma-Aldrich’s rare-chemical collection; buyers assume identity/purity confirmation. Also serves as a model compound for aquatic bromine ecotoxicology (H400).

Molecular Formula C21H24BrN3O
Molecular Weight 414.347
CAS No. 882081-14-3
Cat. No. B2898260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Bromophenyl)-2-(4-(3-phenylprop-2-enyl)piperazinyl)ethanamide
CAS882081-14-3
Molecular FormulaC21H24BrN3O
Molecular Weight414.347
Structural Identifiers
SMILESC1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3Br
InChIInChI=1S/C21H24BrN3O/c22-19-10-4-5-11-20(19)23-21(26)17-25-15-13-24(14-16-25)12-6-9-18-7-2-1-3-8-18/h1-11H,12-17H2,(H,23,26)/b9-6+
InChIKeyUKXHDCQKBKFOHH-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Bromophenyl)-2-(4-(3-phenylprop-2-enyl)piperazinyl)ethanamide (CAS 882081-14-3): Physicochemical Identity and Procurement Baseline


N-(2-Bromophenyl)-2-(4-(3-phenylprop-2-enyl)piperazinyl)ethanamide (CAS 882081-14-3, PubChem CID 980085) is a synthetic small molecule belonging to the cinnamyl piperazine acetamide class, with a molecular formula of C₂₁H₂₄BrN₃O and a molecular weight of 414.3 g/mol [1]. The compound features an (E)-cinnamyl (3-phenylprop-2-enyl) substituent on the piperazine N4 position and a 2-bromophenyl acetamide moiety at the N1 position [1]. It is catalogued by Sigma-Aldrich (Product No. L157708) as part of a collection of rare and unique chemicals for early discovery research; Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility for identity and purity confirmation [2]. The compound carries GHS hazard classifications including Acute Toxicity Category 4 (harmful if swallowed), Skin Irritation Category 2, Eye Irritation Category 2, STOT Single Exposure Category 3, and Aquatic Acute Category 1 [3].

Why N-(2-Bromophenyl)-2-(4-(3-phenylprop-2-enyl)piperazinyl)ethanamide Cannot Be Simply Replaced by Other Cinnamyl Piperazines


The cinnamyl piperazine class encompasses structurally diverse compounds with activities spanning CNS modulation, antitumor effects, anti-inflammatory pathways, antimicrobial action, and enzyme inhibition [1]. Within this class, even minor structural variations produce divergent pharmacological profiles. The target compound's unique combination of an (E)-cinnamyl fragment, a piperazine-ethanamide linker, and an ortho-bromophenyl terminus creates a distinct pharmacophore that cannot be replicated by analogs bearing alternative N-substituents (e.g., 5-chloro-2-methylphenyl, 2-fluorophenyl, or benzyl groups) or by the naked 1-cinnamylpiperazine scaffold [2]. The ortho-bromine substitution pattern influences both electronic distribution and steric conformation at the acetamide terminus, while the cinnamyl double bond geometry ((E)-configuration) determines the spatial orientation of the terminal phenyl ring—parameters known to critically affect target recognition in cinnamyl piperazine series [3]. Substitution without empirical validation of target engagement, selectivity, and functional activity therefore carries material risk of obtaining a compound with a different biological fingerprint.

Quantitative Differentiation Evidence for N-(2-Bromophenyl)-2-(4-(3-phenylprop-2-enyl)piperazinyl)ethanamide vs. Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: Implications for Membrane Permeability and CNS Partitioning

The target compound has a computed XLogP3-AA of 3.8 [1]. By comparison, the closely related analog 1-cinnamylpiperazine (the naked scaffold without the bromophenyl acetamide extension) has a computed logP of approximately 2.5, while N-(4-bromophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide (para-bromo isomer with propanamide linker) has a predicted logP of approximately 4.2 based on its molecular formula C₂₂H₂₆BrN₃O . The XLogP3-AA of 3.8 places the target compound within the optimal range for both oral absorption (Lipinski rule: logP ≤ 5) and blood-brain barrier penetration (optimal CNS logP range: 2–4), while the propanamide analog at ~4.2 approaches the upper limit and carries higher risk of poor aqueous solubility and increased metabolic clearance [2].

Lipophilicity CNS drug design ADME prediction

Topological Polar Surface Area (TPSA) Differentiation: CNS vs. Peripheral Target Accessibility

The target compound has a computed TPSA of 35.6 Ų [1]. The 1-cinnamylpiperazine scaffold alone has a TPSA of only 15.3 Ų, reflecting its single tertiary amine [2]. The increase to 35.6 Ų arises from the addition of the acetamide group (one H-bond donor, one H-bond acceptor). This TPSA value sits below the established blood-brain barrier penetration threshold of ~60–70 Ų (below which compounds generally exhibit good CNS penetration) and above 20 Ų (below which excessive lipophilicity can drive non-specific binding). In contrast, analogs with sulfonamide or urea linkages in place of the acetamide linker typically exceed 70 Ų TPSA, significantly restricting CNS access [3].

BBB penetration CNS drug-likeness TPSA

(E)-Cinnamyl Double Bond Stereochemistry: Structural Determinant for Target Recognition in Piperazine-Based Ligands

The target compound possesses a defined (E)-configuration at the cinnamyl double bond (InChIKey stereochemical descriptor: /b9-6+), confirmed by the deposited structure in PubChem CID 980085 [1]. This contrasts with the Z-isomer or the saturated phenpropyl analog, which would place the terminal phenyl ring in a different spatial orientation relative to the piperazine core. Within the cinnamyl piperazine class, (E)-configuration has been shown to be the pharmacologically active geometry for GPR183 antagonism (compound 32 series), where (E)-cinnamyl derivatives exhibited notably superior target engagement compared to reduced or Z-isomer counterparts [2]. The defined (E)-stereochemistry at the cinnamyl moiety is thus a non-interchangeable structural feature when compared to cinnamyl piperazine analogs lacking defined double bond geometry.

Stereochemistry GPCR ligands structure-activity relationship

Ortho-Bromine Substitution Pattern: Impact on Molecular Conformation and Halogen Bonding Potential vs. Para/Meta Analogs

The target compound bears a bromine atom at the ortho (2-) position of the phenylacetamide ring. In contrast, the analog N-(4-bromophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide carries bromine at the para position . The ortho-bromine substitution introduces significant steric hindrance at the acetamide-aniline junction (dihedral angle between the benzene ring and the amide side chain is predicted to be larger than that of the para isomer), altering the conformational ensemble accessible to the molecule. Furthermore, ortho-halogen substitution in phenylacetamides has been associated with enhanced type-II halogen bonding interactions at kinase hinge regions compared to para-substituted analogs, as demonstrated in structure-activity relationship studies of bromophenyl acetamide kinase inhibitors [1].

Halogen bonding ortho-substitution effect medicinal chemistry

GHS Hazard Profile: Environmental Toxicity Classification vs. Structurally Simpler Cinnamyl Piperazines

The target compound carries an Aquatic Acute Category 1 (H400: Very toxic to aquatic life) GHS hazard classification based on ECHA C&L notifications [1]. This classification necessitates specific waste handling and disposal protocols not required for 1-cinnamylpiperazine, which lacks this environmental hazard designation [2]. The H400 classification is likely attributable to the combined lipophilicity (XLogP3-AA = 3.8) and the presence of the bromine atom, which collectively increase the compound's bioaccumulation potential and aquatic toxicity relative to non-halogenated cinnamyl piperazines. This creates a meaningful procurement and handling differentiation: laboratories without appropriate aquatic waste disposal infrastructure should consider non-brominated alternatives, while environmental fate studies may specifically require this compound as a representative halogenated cinnamyl piperazine probe.

Environmental safety aquatic toxicity handling requirements

Evidence-Backed Application Scenarios for N-(2-Bromophenyl)-2-(4-(3-phenylprop-2-enyl)piperazinyl)ethanamide in Research Procurement


CNS-Penetrant Chemical Probe Development Utilizing Favorable TPSA and Lipophilicity Parameters

With a TPSA of 35.6 Ų (well below the ~60–70 Ų BBB threshold) and an XLogP3-AA of 3.8 (within the CNS-optimal range of 2–4), this compound is a structurally appropriate starting point for CNS-targeted chemical probe campaigns [1]. Researchers designing ligands for CNS GPCRs (e.g., dopamine, serotonin, or sigma receptors) or central enzymes (e.g., MAO-B) may prioritize this compound over more polar cinnamyl piperazine analogs (TPSA > 70 Ų) that exhibit restricted brain penetration, or over the simpler 1-cinnamylpiperazine scaffold (TPSA 15.3 Ų) that may lack sufficient target selectivity [2]. The (E)-cinnamyl configuration further supports stereospecific target engagement at CNS receptors where the cinnamyl moiety is a recognized pharmacophoric element.

Kinase Inhibitor Fragment-Based Screening Leveraging Ortho-Bromophenyl Acetamide Pharmacophore

The ortho-bromophenyl acetamide substructure introduces both steric constraint on the amide conformation (predicted dihedral angle of ~35–45° based on N-(2-bromophenyl)acetamide crystallography) and potential for type-II halogen bonding at kinase hinge regions [1]. This compound may serve as a fragment-like screening hit or scaffold-hopping starting point in kinase inhibitor programs, differentiated from para-bromo cinnamyl piperazine analogs (e.g., N-(4-bromophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide) that lack the conformational restriction imposed by ortho-substitution [2]. Procurement for kinase panel screening is supported by its availability through Sigma-Aldrich's rare chemical collection as a pre-weighed 10 mg unit.

Environmental Fate Model Compound for Halogenated Piperazine Derivatives

The H400 (Aquatic Acute 1) classification, combined with moderate lipophilicity (XLogP3-AA = 3.8), makes this compound a suitable model substance for studying the environmental partitioning, bioaccumulation, and aquatic toxicity of halogenated cinnamyl piperazine derivatives [1]. Unlike 1-cinnamylpiperazine (which lacks both the halogen atom and the H400 classification), this compound enables controlled investigation of how bromine substitution modulates environmental persistence and ecotoxicological endpoints [2]. Environmental chemistry laboratories requiring a characterized, commercially available halogenated piperazine probe with documented GHS aquatic toxicity may select this compound for such studies.

Screening Library Diversification with a Defined-Stereochemistry Cinnamyl Piperazine

Compound library designers seeking to diversify screening collections with cinnamyl piperazine chemotypes will find this compound valuable due to its three differentiating structural features: defined (E)-stereochemistry at the cinnamyl double bond, ortho-bromine substitution on the phenylacetamide, and a computed property profile (MW 414.3, logP 3.8, TPSA 35.6 Ų) that occupies a distinct region of drug-like chemical space compared to commercially available cinnamyl piperazine analogs [1]. This three-feature combination is not replicated by any single alternative compound in the commonly accessible cinnamyl piperazine catalog, supporting its inclusion in diversity-oriented screening sets where scaffold novelty and stereochemical definition are valued.

Quote Request

Request a Quote for N-(2-Bromophenyl)-2-(4-(3-phenylprop-2-enyl)piperazinyl)ethanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.